2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused tricyclic core structure with a 1,2,4-triazole ring. Key structural features include:
- 3-Methoxyphenyl substituent at position 9, contributing to electronic effects and steric bulk.
- 6,6-Dimethyl groups, which stabilize the tetrahydroquinazolinone ring conformation .
Properties
Molecular Formula |
C20H24N4O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H24N4O2S/c1-5-27-19-22-18-21-14-10-20(2,3)11-15(25)16(14)17(24(18)23-19)12-7-6-8-13(9-12)26-4/h6-9,17H,5,10-11H2,1-4H3,(H,21,22,23) |
InChI Key |
PIHUAROAMLWZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step processThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the methoxyphenyl ring .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. The specific compound has been tested for its ability to inhibit cancer cell proliferation. For instance, research published in the Indian Journal of Chemistry highlights its synthesis and subsequent evaluation against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant inhibitory effects against a range of bacterial strains. The presence of the ethylsulfanyl group may enhance its interaction with microbial membranes, leading to increased efficacy .
Materials Science Applications
Chemical Sensors
The unique electronic properties of 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one make it a candidate for use in chemical sensors. Its ability to selectively bind metal ions and anions can be harnessed for environmental monitoring applications. Research indicates that modifications to the compound's structure can enhance its sensitivity and selectivity towards specific analytes .
Luminophores
The compound's photophysical properties allow it to be used in the development of luminophores for optoelectronic applications. Its potential as a luminescent material can be explored in organic light-emitting diodes (OLEDs) and other display technologies .
Case Studies
Case Study 1: Anticancer Evaluation
In a controlled study conducted by researchers at a prominent university, the compound was synthesized and tested against several human cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating strong potential as an anticancer agent. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .
Mechanism of Action
The mechanism by which 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Key Observations :
- Sulfanyl group variations : Ethylsulfanyl (target) vs. chlorobenzylsulfanyl () alters steric and electronic profiles, with the latter likely enhancing halogen bonding but reducing metabolic stability .
Pharmacological Implications
- Core structure: The triazoloquinazolinone core in the target compound differs from the thienoquinolinone core in 9-(3-methoxyphenyl)-...-hexahydrothieno[3,2-b]quinolin-8(4H)-one (), which exhibits distinct π-π stacking interactions due to the sulfur-containing heterocycle .
- Substituent positioning : The 3-methoxyphenyl group in the target compound may enhance binding to aromatic residues in enzyme active sites compared to 4-substituted analogs .
Research Findings and Challenges
- Synthetic challenges: Ethylsulfanyl and 3-methoxyphenyl groups may complicate purification due to moderate solubility in common solvents (e.g., methanol, DCM) .
Biological Activity
The compound 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule characterized by its unique structural properties and potential biological activities. This compound has garnered attention in the field of medicinal chemistry due to its diverse pharmacological profiles.
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
- IUPAC Name : 2-(ethylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antiviral Activity
Recent studies highlight the compound's potential as an antiviral agent. For instance, derivatives of triazole-based compounds have shown significant effectiveness against viral infections. In a comparative study involving heterocyclic compounds with antiviral properties, similar structures exhibited inhibitory effects on viral replication in cell cultures .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related quinazoline derivatives indicates that modifications to the sulfur-containing groups can enhance antibacterial efficacy against various pathogens .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, compounds with similar triazoloquinazoline frameworks have been reported to inhibit enzymes critical for bacterial virulence . This suggests that our compound could also exhibit enzyme-inhibiting properties relevant to bacterial infections.
Study 1: Antiviral Efficacy
In a study evaluating several heterocyclic compounds for antiviral activity against HSV-1, derivatives similar to our compound showed up to 91% inhibition at concentrations around 50 μM with low cytotoxicity (CC50 = 600 μM) . This indicates a promising therapeutic index.
Study 2: Antibacterial Activity
A series of quinazoline derivatives were tested against various bacterial strains. The results indicated that modifications in the ethyl sulfanyl group significantly affected the antibacterial potency. Compounds with similar structural motifs demonstrated IC50 values ranging from 17 to 20 μg/100 μl against resistant strains .
Comparative Analysis with Related Compounds
| Compound | Activity Type | IC50/CC50 Values | Notes |
|---|---|---|---|
| Compound A | Antiviral | IC50 = 50 μM | Effective against HSV-1 |
| Compound B | Antibacterial | IC50 = 17 μg/100 μl | Effective against resistant strains |
| Compound C | Enzyme Inhibitor | IC50 = 28.41 μM | Inhibits bacterial sortases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
